molecular formula C6H15NO2 B1194828 Ethanamine, N-ethyl-, acetate CAS No. 20726-63-0

Ethanamine, N-ethyl-, acetate

Cat. No. B1194828
CAS RN: 20726-63-0
M. Wt: 133.19 g/mol
InChI Key: UEHUZQKLOWYOMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl acetate is produced through several methods. For instance, it can be synthesized from ethanol under pressured conditions using a Cu–Zn–Zr–Al–O catalyst, where the highest yield is achieved at a reaction pressure of about 0.8 MPa (Inui, Kurabayashi, & Sato, 2002). Another method involves the esterification of ethyl alcohol with acetic acid in the presence of phosphoric acid, yielding up to 57.9% under optimal conditions (Yu Shan-xin, 2002).

Molecular Structure Analysis

The molecular structure of ethyl acetate has been extensively studied. In its solid state, ethyl acetate is flat with a trans conformation, as determined by X-ray and solvent structures (Boese et al., 2013). Additionally, gas electron diffraction studies have determined the structure and conformation of ethyl acetate, identifying stable trans and gauche conformers (Sugino, Takeuchi, Egawa, & Konaka, 1991).

Chemical Reactions and Properties

Ethyl acetate participates in various chemical reactions. For instance, its production involves the reaction of ethanol and acetaldehyde. The reaction conditions, such as pressure, significantly influence the formation of by-products like 1-butanol and butanone (Inui, Kurabayashi, & Sato, 2002).

Physical Properties Analysis

Ethyl acetate's physical properties have been the subject of several studies. Its crystal structure is stabilized by inter- and intramolecular hydrogen bonds, as seen in compounds like ethyl (3,7‐di­methyl‐2,6‐dioxo‐2,3,6,7‐tetra­hydro­purin‐1‐yl)­acetate (Ding, Feng, Wu, & Pan, 2004).

Chemical Properties Analysis

The chemical properties of ethyl acetate, such as its reactivity and stability, are influenced by its molecular structure and the environment. Its ability to form various esters and react with different compounds makes it versatile in industrial applications. The molecular structure of ethyl acetate contributes to its reactivity and stability in different environments, as indicated by its conformational preferences and hydrogen bonding capabilities (Boese et al., 2013).

Scientific Research Applications

1. Saponification Reaction Studies

  • Methods of Application: The saponification reaction in different reactors (the T-shaped reactor, the interdigital microreactor, and the chicane microreactor) was considered. Experimental results were verified using the obtained kinetic model .
  • Results: The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .

2. Preparation of Acetate-Based Ionic Liquids

  • Application Summary: Ethyl Acetate is used in the preparation of Acetate-Based Ionic Liquids (AcILs). These AcILs display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
  • Methods of Application: Preparation methods, with one- and two-step synthesis, are reviewed. The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .
  • Results: The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .

3. Synthesis of Ethylamine

  • Application Summary: Ethylamine is produced on a large scale by two processes. Most commonly ethanol and ammonia are combined in the presence of an oxide catalyst .
  • Methods of Application: The reaction between ethanol and ammonia is carried out in the presence of an oxide catalyst .
  • Results: In this reaction, ethylamine is coproduced together with diethylamine and triethylamine .

3. Synthesis of Ethylamine

  • Application Summary: Ethylamine is produced on a large scale by two processes. Most commonly ethanol and ammonia are combined in the presence of an oxide catalyst .
  • Methods of Application: The reaction between ethanol and ammonia is carried out in the presence of an oxide catalyst .
  • Results: In this reaction, ethylamine is coproduced together with diethylamine and triethylamine .

Safety And Hazards

Ethylamine is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

acetic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.C2H4O2/c1-3-5-4-2;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHUZQKLOWYOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Ethanamine, N-ethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630
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DSSTOX Substance ID

DTXSID2066646
Record name Diethylammonium acetate
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N-ethyl-, acetate

CAS RN

20726-63-0
Record name Diethylammonium acetate
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Record name Ethanamine, N-ethyl-, acetate (1:1)
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Record name Ethanamine, N-ethyl-, acetate (1:1)
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Record name Diethylammonium acetate
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Record name Diethylammonium acetate
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